
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a complex structure incorporating a pyridine ring, an indoline moiety, and a thiophene ring connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, which is then coupled with a pyridine derivative. The final step involves the formation of the propenone linkage through a condensation reaction with a thiophene derivative.
-
Step 1: Synthesis of Indoline Derivative
Reagents: Indole, pyridine-4-carboxaldehyde
Conditions: Acidic or basic catalyst, reflux conditions
Reaction: Formation of the indoline ring through cyclization
-
Step 2: Coupling with Pyridine Derivative
Reagents: Indoline derivative, pyridine-4-boronic acid
Conditions: Palladium-catalyzed cross-coupling (Suzuki reaction)
Reaction: Formation of the C-C bond between indoline and pyridine
-
Step 3: Formation of Propenone Linkage
Reagents: Coupled product, thiophene-2-carboxaldehyde
Conditions: Base (e.g., NaOH), solvent (e.g., ethanol), reflux
Reaction: Aldol condensation to form the (E)-propenone linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the propenone linkage, converting it to a saturated ketone or alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyridine and thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Saturated ketones and alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal research, derivatives of this compound could be investigated for their ability to interact with biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In materials science, the compound’s conjugated system and heterocyclic rings make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline and pyridine moieties can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties compared to its analogs with phenyl, furan, or pyridine rings. Thiophene’s sulfur atom contributes to the compound’s electron-rich nature, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(6-4-18-2-1-13-24-18)22-12-9-17-14-16(3-5-19(17)22)15-7-10-21-11-8-15/h1-8,10-11,13-14H,9,12H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEJUZUMPAHRHJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)
![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)
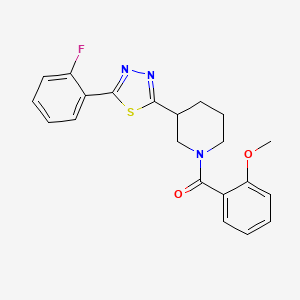
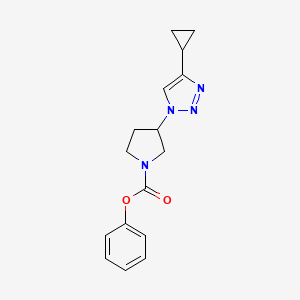
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
![6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)
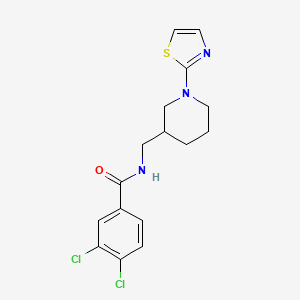
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)
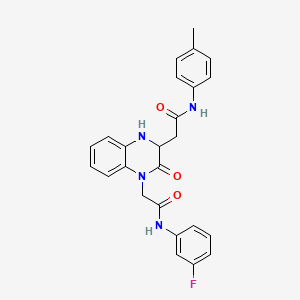
![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)
![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)
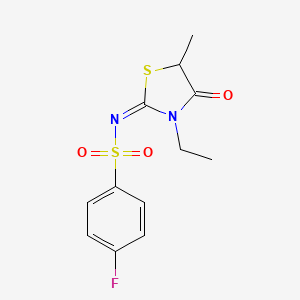
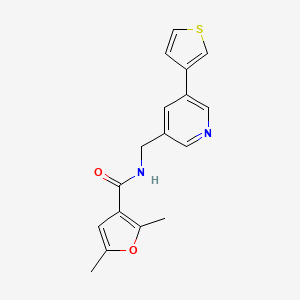
![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
